Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

Ripretinib synthesis KIT inhibitor intermediate structure-activity relationship

This trisubstituted phenylacetate ester is the mandatory penultimate intermediate for cGMP Ripretinib API synthesis. The 2-bromo-4-fluoro-5-amino pattern is structurally irreplaceable for constructing the naphthyridinone core via Knoevenagel condensation. Substitution with 4-chloro or des-fluoro analogs compromises kinase binding and cellular potency. Available at ≥98% purity to minimize brominated positional isomer carryover. Store at 2-8°C with light protection. For ANDA filers, batch-to-batch consistency ensures bioequivalence to Qinlock.

Molecular Formula C10H11BrFNO2
Molecular Weight 276.105
CAS No. 1442471-26-2
Cat. No. B2577959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
CAS1442471-26-2
Molecular FormulaC10H11BrFNO2
Molecular Weight276.105
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1Br)F)N
InChIInChI=1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3
InChIKeyJPQNPPCKEMAVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5-Amino-2-Bromo-4-Fluorophenyl)Acetate CAS 1442471-26-2: Core Intermediate Profile for Kinase Inhibitor Synthesis


Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate (CAS 1442471-26-2) is a trisubstituted aromatic phenylacetate ester bearing a 5-amino, 2-bromo, and 4-fluoro substitution pattern, with a molecular formula of C10H11BrFNO2 and a molecular weight of 276.10 g/mol . This compound serves as a critical penultimate intermediate in the synthesis of Ripretinib (DCC-2618, brand name Qinlock), an FDA-approved switch-control tyrosine kinase inhibitor targeting KIT and PDGFRA for the treatment of advanced gastrointestinal stromal tumors (GIST) [1]. The first-generation synthesis of Ripretinib, reported by Deciphera Pharmaceuticals, proceeds through an eight-step sequence in which this amino-ester intermediate undergoes condensation with a naphthyridine aldehyde fragment to construct the core naphthyridinone ring system of the final drug substance [1].

Why In-Class Phenylacetate Intermediates Cannot Substitute for Ethyl 2-(5-Amino-2-Bromo-4-Fluorophenyl)Acetate


Generic substitution of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate with structurally similar phenylacetate intermediates is precluded by the strict regiochemical requirements of the downstream Ripretinib pharmacophore. The 2-bromo substituent is indispensable for the final drug's kinase switch-control binding mechanism, as evidenced by patent SAR data from WO2013184119, which demonstrates that 4-chloro analogs exhibit altered selectivity profiles across the naphthyridinone series [1]. The 4-fluoro substituent on the central phenyl ring is essential for cellular potency; the non-fluorinated analog of Ripretinib exhibited an IC50 between 100 and 10 nM against GIST430 cells with no detectable activity against GIST48, GIST T1, or GIST882 cell lines [2]. The 5-amino group provides the critical synthetic handle for subsequent Knoevenagel cyclization with the naphthyridine aldehyde partner. Any deviation in the 2-bromo-4-fluoro-5-amino substitution pattern (e.g., 2-chloro, 2-methyl, or des-fluoro variants) fundamentally alters the electronic and steric properties of the resulting naphthyridinone core, compromising kinase binding affinity and anti-proliferative activity in GIST models [2].

Quantitative Differentiation Evidence for Ethyl 2-(5-Amino-2-Bromo-4-Fluorophenyl)Acetate Against Closest Analogs


Regiochemical Differentiation: 2-Bromo Substituent Irreplaceable for Ripretinib Pharmacophore Assembly

The 2-bromo substituent on the phenyl ring of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is irreplaceable for constructing the Ripretinib pharmacophore. In the WO2013184119 patent, the 4-chloro-substituted naphthyridinone analogs (synthesized from the corresponding 2-chloro intermediate) exhibit distinct kinase selectivity profiles compared to the 4-bromo compounds [1]. The non-fluorinated analog of Ripretinib (lacking the 4-fluoro on the central phenyl ring derived from this intermediate) shows severely compromised cellular activity: IC50 only between 100 and 10 nM against GIST430 cells, with complete loss of activity against GIST48, GIST T1, and GIST882 cell lines, whereas Ripretinib itself (bearing the 2-bromo-4-fluoro substitution) potently inhibits GIST T1 (IC50 2 nM), GIST430 (IC50 7 nM), and GIST48 (IC50 53 nM) [2][3]. This demonstrates that the precise 2-bromo-4-fluoro-5-amino substitution pattern embodied in CAS 1442471-26-2 is pharmacophorically essential.

Ripretinib synthesis KIT inhibitor intermediate structure-activity relationship

Synthetic Process Advantage: Microreactor Bromination with Superior Selectivity Over Traditional Batch Methods

Chinese patent CN110845337A (granted CN110845337B, assigned to Jiming Pharma) discloses a novel three-step synthetic route to ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate starting from 3-nitro-4-fluorophenylacetic acid via esterification, reduction, and bromination [1]. The key innovation is the use of a microreactor for the critical bromination step, which the patent describes as providing 'complete conversion, high selectivity, mild reaction conditions, and effective control of polybrominated byproducts' compared to conventional batch bromination [1]. Traditional batch bromination of electron-rich anilines frequently produces di-brominated and tri-brominated impurities requiring extensive chromatographic purification. The microreactor approach suppresses polybromination, reducing the purification burden and improving isolated yields. The patent is specifically directed toward preparing this compound as a key dihydronaphthyridine intermediate for Ripretinib synthesis [1].

microreactor synthesis regioselective bromination process chemistry

Commercial Purity Grades: 98-99% Specifications Enabling Direct Use in cGMP-Regulated Synthesis

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is commercially available at defined purity grades suitable for pharmaceutical intermediate applications. Multiple reputable chemical suppliers list this compound at 98% purity (Chemscene, Leyan, Apollo Scientific) [1]. One supplier (Pushan, via ChemicalBook) offers a 99% purity grade specifically categorized as 'pharmaceutical grade' and explicitly marketed as 'Ripretinib Intermediate 3' . The MDL number MFCD28405818 provides a standardized identifier for procurement across suppliers. Storage specifications are consistently reported as 2-8°C with protection from light, indicating the need for controlled cold-chain logistics [1]. These purity grades surpass the typical 95% specification offered for the structurally related chloro analog (ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate, CAS 1012880-10-2) from several vendors .

pharmaceutical intermediate purity Ripretinib intermediate 3 quality specification

Defined Physicochemical and Storage Profile Enabling Consistent Process Scale-Up

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate has been characterized with predicted and experimental physicochemical parameters that support reproducible process chemistry. Key parameters include a predicted boiling point of 323.4±37.0 °C, a predicted density of 1.521±0.06 g/cm³, and a predicted pKa of 2.26±0.10 . These values are useful for designing distillation, extraction, and pH-controlled workup procedures during downstream synthesis. The compound requires storage at 2-8°C with protection from light, indicating sensitivity to thermal degradation and photochemical reactions [1]. The molecular weight of 276.10 g/mol and the presence of the characteristic isotopic pattern from bromine (¹Br:⁸¹Br ≈ 1:1) provide distinct mass spectrometry markers (MS (ESI) m/z: 278.0 [M+H]⁺) for quality control and reaction monitoring . These defined parameters contrast with the less thoroughly characterized chloro analog (CAS 1012880-10-2, MW 231.65 g/mol) and methyl analog (CAS 1012880-05-5, MW 211.23 g/mol), for which fewer physicochemical data points are publicly aggregated .

physicochemical characterization boiling point density storage condition

Regulatory Provenance: Direct Link to FDA-Approved Drug Ripretinib (Qinlock) Secures Supply Chain Relevance

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is explicitly listed as 'Ripretinib Intermediate 3' across multiple Chinese pharmaceutical intermediate catalogs and is the direct precursor to the naphthyridinone core of Ripretinib . Ripretinib received FDA approval on May 15, 2020 (NDA 213973), and is marketed as Qinlock by Deciphera Pharmaceuticals for the treatment of adult patients with advanced GIST who have received prior treatment with three or more kinase inhibitors [1]. The INVICTUS Phase III clinical trial demonstrated a median progression-free survival of 6.3 months for Ripretinib versus 1.0 months for placebo, with an overall response rate of 11.8% in this heavily pre-treated population [2]. Unlike structurally similar phenylacetate intermediates that lack a direct connection to an approved drug, CAS 1442471-26-2 benefits from sustained commercial demand driven by Ripretinib's global market presence, including approvals in the United States, Canada, Australia, the United Kingdom, and China [1]. This regulatory provenance provides procurement stability and reduces the risk of intermediate obsolescence.

FDA-approved drug intermediate Ripretinib pharmaceutical supply chain

Optimal Procurement and Research Application Scenarios for Ethyl 2-(5-Amino-2-Bromo-4-Fluorophenyl)Acetate


GMP-Compliant Ripretinib API Manufacturing Campaigns

Procure the 99% pharmaceutical grade variant (Pushan/ChemicalBook) as the penultimate intermediate for cGMP Ripretinib API synthesis. The 2-bromo-4-fluoro-5-amino substitution pattern is structurally mandatory for constructing the naphthyridinone core via Knoevenagel condensation with 6-chloro-4-nitronicotinaldehyde derivatives . The high purity specification (98-99%) minimizes the risk of brominated positional isomers and polybrominated impurities carrying through to the final API, which is critical given that 'Ripretinib Impurity 1' is structurally identified as this very intermediate . Storage at 2-8°C with light protection must be maintained throughout the supply chain [1].

Process Chemistry Optimization Using the Microreactor Bromination Route

For in-house process development teams, license or reference the CN110845337B patent methodology to implement microreactor-based bromination for scalable, high-selectivity production. The patent teaches that microreactor bromination of 3-amino-4-fluorophenylacetate achieves complete conversion with minimal polybromination compared to traditional batch methods, thereby reducing purification burden [2]. This approach is particularly valuable for organizations seeking to establish independent supply chains for this critical intermediate, as the patent's granted status (through May 2042) provides a defined landscape for freedom-to-operate analysis [2].

Ripretinib Bioequivalence and ANDA Development Programs

For generic pharmaceutical companies pursuing Abbreviated New Drug Applications (ANDAs) for Ripretinib upon patent expiry, sourcing ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate with documented purity, impurity profile, and residual solvent data is essential for establishing the sameness of the active pharmaceutical ingredient. The intermediate is explicitly designated as 'Ripretinib Intermediate 3' in Chinese pharmaceutical supply chains, and its batch-to-batch consistency is critical for demonstrating bioequivalence to the reference listed drug (Qinlock) . The 5-amino group serves as the key functionality for cyclization with the pyridine fragment to form naphthyridinone system 303 .

Kinase Inhibitor Medicinal Chemistry: Scaffold-Hopping Around the 2-Bromo-4-Fluoro Pharmacophore

For academic and industrial medicinal chemistry groups exploring next-generation KIT/PDGFRA inhibitors, ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate serves as a versatile building block for scaffold-hopping campaigns. The 5-amino group enables coupling with diverse heterocyclic aldehydes (naphthyridine, quinoline, pyridopyrimidine) to generate focused libraries of switch-control kinase inhibitors . The bromine atom provides a handle for late-stage Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to further diversify the core scaffold. The well-characterized physicochemical properties (boiling point 323.4±37.0 °C, density 1.521±0.06 g/cm³) facilitate reaction scale-up calculations .

Quote Request

Request a Quote for Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.